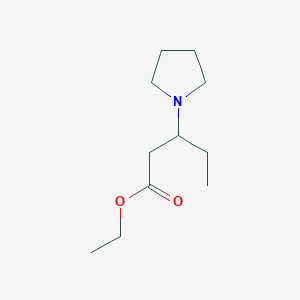
Ethyl 3-pyrrolidin-1-ylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-pyrrolidin-1-ylpentanoate is an organic compound that belongs to the class of esters It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a pentanoate ester chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-pyrrolidin-1-ylpentanoate typically involves the esterification of 3-pyrrolidin-1-ylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-pyrrolidin-1-ylpentanoic acid and ethanol.
Reduction: 3-pyrrolidin-1-ylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-pyrrolidin-1-ylpentanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research into its potential as a prodrug or active pharmaceutical ingredient is ongoing.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of ethyl 3-pyrrolidin-1-ylpentanoate is primarily determined by its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis in vivo, releasing the active 3-pyrrolidin-1-ylpentanoic acid, which can interact with specific receptors or enzymes.
類似化合物との比較
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Uniqueness: Ethyl 3-pyrrolidin-1-ylpentanoate is unique due to its ester functionality, which allows for diverse chemical modifications and potential prodrug applications. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various research applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
ethyl 3-pyrrolidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10(9-11(13)14-4-2)12-7-5-6-8-12/h10H,3-9H2,1-2H3 |
InChIキー |
FBLQZOODAFLICQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)OCC)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


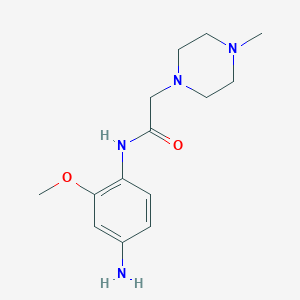
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
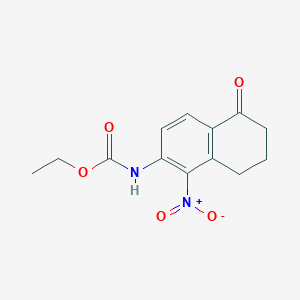
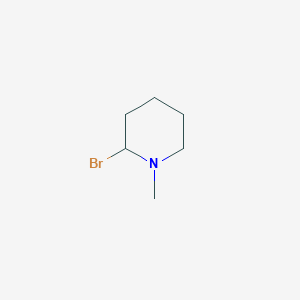


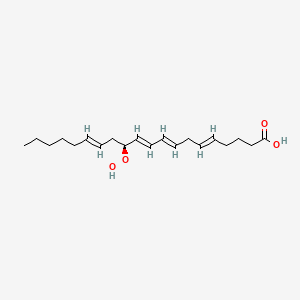
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
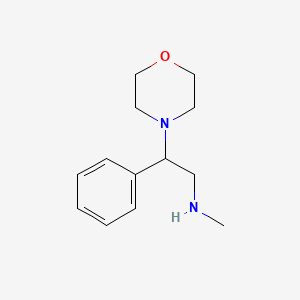
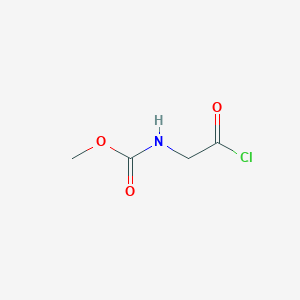
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
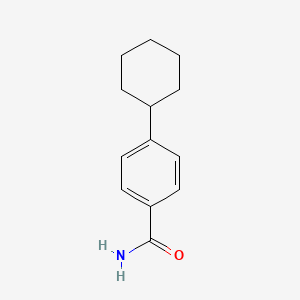
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)

